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Compound of Interest

Compound Name: Niobium carbide (Nb2C)

Cat. No.: B080163

Niobium carbide (NbC) is a member of the transition metal carbide family, renowned for its
exceptional hardness, high melting point, and excellent conductivity. Within the niobium-carbon
phase system, the subcarbide Nb2C holds particular interest.[1] While often studied as the
direct precursor to the two-dimensional MXene Nb2CTx, a material with wide-ranging
applications in energy storage and electronics, bulk NbzC itself possesses a complex and
fascinating crystallography.[2][3][4] Understanding its atomic arrangement is paramount for
controlling the properties of both its bulk and exfoliated 2D forms.

This guide provides a technical overview of the known crystal structures of Nb2C, the analytical
workflows used to determine these structures, and the theoretical calculations that underpin
experimental observations. It is designed for materials scientists and researchers seeking a
comprehensive understanding of how to approach the structural characterization of this
important material.

Part 1: Polymorphism and Crystallographic Data of
Nb2C

Unlike the simpler rock-salt structure of stoichiometric NbC, Nb2C exhibits polymorphism,
meaning it can exist in multiple crystal structures. The specific phase observed is often
dependent on the synthesis conditions, temperature, and pressure. First-principles
calculations, particularly Density Functional Theory (DFT), have been instrumental in predicting
and explaining the relative stability of these polymorphs.[5][6]
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Several distinct crystal structures for Nb2C have been reported and predicted:

e Hexagonal/Trigonal Phases: Often considered the ground state or most commonly
synthesized forms, these structures are based on a hexagonal close-packed (hcp)
arrangement of niobium atoms with carbon atoms occupying octahedral interstices.[7] The
ordering of these carbon atoms leads to different symmetries. The Materials Project
database identifies a stable trigonal structure with the P-3m1 space group.[8]

o Orthorhombic Phases: DFT calculations have predicted the existence of stable or metastable
orthorhombic structures, particularly under pressure.[5][6] These include phases with Pnnm
and Pnma space groups.[5][9] The Pnnm structure is predicted to become more stable than

the Pnma structure at pressures exceeding 15.8 GPa.[5]

The existence of multiple polymorphs (a-Nb2C, 3-Nb2C, y-Nb2C) and their transitions has been
a subject of study, with transformations occurring due to the ordering of carbon atoms within

the stable niobium sublattice.[7]

Table 1: Reported Crystal Structures of Niobium Carbide
(Nb2C)
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Note: Lattice parameters for Pnnm and Pnma are from theoretical calculations. The P6s/mmc
structure is often associated with the parent MAX phase (Nb2AIC) from which Nb2C MXene is
derived.

Part 2: Synthesis and Preparation for Structural
Analysis

The crystal structure of Nb2C is intimately linked to its synthesis. For structural analysis, Nb2C
is most commonly synthesized as a bulk powder, often as an intermediate step in the
production of Nb2C-based MXene.

The predominant synthesis route involves the selective etching of the 'A’ layer (typically
Aluminum) from a ternary MAX phase precursor, Nb2AIC.[2][11] This process yields the layered
Nb2C structure.

Experimental Workflow: From MAX Phase to 2D MXene
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The diagram below illustrates the typical top-down synthesis approach. The causality is clear: a
highly ordered ternary precursor (MAX phase) is required to produce a well-defined 2D carbide
(MXene) through the precise chemical removal of a single atomic layer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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